molecular formula C13H20F3N3O4 B156690 N-(N6-Trifluoroacetyl-L-lysyl)-L-proline CAS No. 103300-89-6

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Cat. No. B156690
M. Wt: 339.31 g/mol
InChI Key: MUYCUFZXUZRHSL-IUCAKERBSA-N
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Description

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a peptide analog that has been studied for its potential as a competitive inhibitor of enzymes such as angiotensin-converting enzyme (ACE). While the specific compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not directly mentioned in the provided papers, related compounds have been investigated for their inhibitory properties and could provide insight into the behavior of similar peptide analogs.

Synthesis Analysis

The synthesis of peptide analogs like N-(N6-Trifluoroacetyl-L-lysyl)-L-proline typically involves the formation of peptide bonds between amino acid residues. In the context of the provided papers, although the exact synthesis method for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not detailed, similar compounds have been synthesized and shown to be potent inhibitors of ACE. For example, N alpha-[(S)-1-carboxy-3-phenylpropyl]L-alanyl-L-proline and its L-lysyl-L-proline derivative have been synthesized and tested for their inhibitory effects on rabbit lung ACE .

Molecular Structure Analysis

The molecular structure of peptide analogs plays a crucial role in their ability to inhibit enzymes. The presence of specific functional groups, such as the trifluoroacetyl group in N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, can significantly affect the binding affinity to the target enzyme. The papers provided do not directly analyze the molecular structure of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, but they do suggest that the structure of the peptide bond and the side chains are important for the inhibitory activity .

Chemical Reactions Analysis

Peptide analogs can participate in various chemical reactions, particularly those involving their interaction with enzymes. The provided papers indicate that peptide analogs can form complexes with enzymes such as ACE, and the rate of association and dissociation of these complexes is critical for their inhibitory potency . The specific chemical reactions involving N-(N6-Trifluoroacetyl-L-lysyl)-L-proline are not described, but the principles of enzyme inhibition by peptide analogs are relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptide analogs, including solubility, stability, and pH-dependence, can influence their efficacy as enzyme inhibitors. The provided papers discuss the pH-dependent binding affinity of peptide inhibitors to ACE, suggesting that the protonation state of the inhibitor or ionizations on the enzyme can influence the binding affinity . Additionally, the use of L-proline as a catalyst in water for the synthesis of pyrazole derivatives indicates that the solubility and reactivity of proline derivatives in aqueous environments are favorable for certain chemical reactions .

Scientific Research Applications

Synthesis Process

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline can be synthesized through specific processes. Wu Jian-long and Tang Minhua (2010) describe a method using ethyl trifluoroacetate, formed from ethanol and trifluoroacetic acid, reacting with L-lysine to afford the compound with high yield and purity (Wu Jian-long & Tang Minhua, 2010).

Role in Enzymatic Activity

The enzymatic activity involving L-lysine, including its hydroxylation, is significant in biological processes. Stehr et al. (1999) explored the effect of a mutation in L-lysine N6-hydroxylase, affecting the affinities for cofactors and substrate lysine, indicating the critical role of proline in the enzyme's structure and function (Stehr et al., 1999).

Peptide Nucleic Acids Synthesis

G. Lowe and T. Vilaivan (1997) reported on the preparation of dipeptides, including variants of proline, for the synthesis of novel peptide nucleic acids, illustrating the compound's utility in advanced biochemical synthesis (Lowe & Vilaivan, 1997).

Enzyme Inhibition Studies

The compound has been studied for its potential in inhibiting enzymes like angiotensin-converting enzyme, as indicated by Bull et al. (1985) in their work on peptide analogs including L-lysyl-L-proline derivatives (Bull et al., 1985).

Polymer Synthesis

In polymer science, Gkikas et al. (2011) demonstrated the synthesis of homopolymers and copolymers involving L-proline, which could include applications for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline in material science (Gkikas et al., 2011).

Cryoprotectant in Crystallography

L-Proline, a component of the compound, has been used as a cryoprotectant in protein crystallography, as demonstrated by Pemberton et al. (2012), highlighting its potential in preserving biological samples at low temperatures (Pemberton et al., 2012).

Impact on DNA and Collagen Synthesis

The effects of similar compounds on DNA and collagen synthesis in cellular models have been explored, as shown by Rhaleb et al. (2001), who studied N-Acetyl-seryl-aspartyl-lysyl-proline, closely related to the compound (Rhaleb et al., 2001).

Biological Effects and Mechanisms

A. Liu and F. Yang (2023) reviewed the biological effects and mechanisms of Ac-SDKP, a related compound, indicating the potential biological and pharmacological relevance of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (Liu & Yang, 2023).

Lysine Analogues Synthesis

Weber, Potier, and Thierry (1999) developed a method for synthesizing lysine analogues, including steps involving lysyl-proline sequences, which could be relevant for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (Weber, Potier, & Thierry, 1999).

Safety And Hazards

The safety and hazards associated with “N-(N6-Trifluoroacetyl-L-lysyl)-L-proline” are not specified in the available resources .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYCUFZXUZRHSL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908320
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

CAS RN

103300-89-6
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
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Record name N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl
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Record name N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com

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